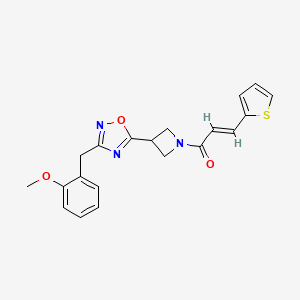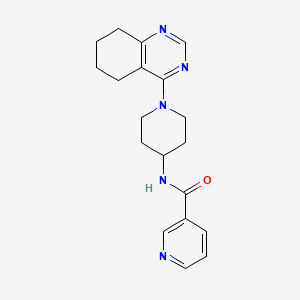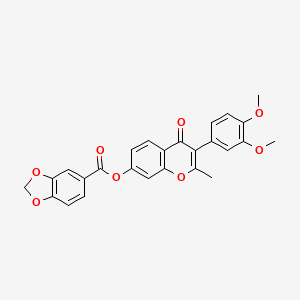
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as [3- (3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate, has a molecular formula of C25H18O8 . It has a molecular weight of 446.4 g/mol and an exact mass of 446.10016753 g/mol . The compound has a complexity of 766 and a topological polar surface area of 89.5 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It has a hydrogen bond acceptor count of 8 and a rotatable bond count of 6 . The heavy atom count is 33 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 4.3, indicating its lipophilicity . It also has a topological polar surface area of 89.5, which can influence its ability to cross cell membranes .Scientific Research Applications
Synthesis and Chemical Reactions
Successive Michael Reactions on Chromone Derivatives
Chromones reacted with dimethyl acetonedicarboxylate to yield a variety of products, depending on the substituent at the 3-position. The study explored the synthesis process and proposed mechanisms for the formation of these compounds, indicating their significance in the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates (Terzidis et al., 2008).
Pyrazole Ligands and Their Complexes
The reaction of 4-oxo-4H-chromones with N-methylhydrazine led to the formation of isomeric, highly substituted pyrazoles. These compounds were used as ligands to form complexes with platinum(II) and palladium(II), showcasing a method to synthesize ligands with potential applications in coordination chemistry (Budzisz et al., 2004).
Antioxidant Properties
Antioxidant Activity of Triazoles
New compounds with 2,4- and 3,4-dimethoxyphenyl groups exhibited significant antioxidant activity. This study underlines the potential of these derivatives for developing antioxidants through synthesis and activity evaluation (Dovbnya et al., 2022).
Structural Analysis and Properties
Flavone Structure Analysis
The structure of hymenoxin, a flavone derivative, was elucidated, providing insights into its molecular configuration and potential interactions. Such structural analyses contribute to understanding the chemical behavior and potential applications of similar compounds (Watson et al., 1991).
Ionic Liquid Promoted Knoevenagel Condensation
Demonstrates a green, mild, and efficient synthesis method for certain chromene derivatives, highlighting the importance of developing environmentally friendly synthetic methods for such compounds (Shelke et al., 2009).
Future Directions
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O8/c1-14-24(15-4-8-19(29-2)22(10-15)30-3)25(27)18-7-6-17(12-21(18)33-14)34-26(28)16-5-9-20-23(11-16)32-13-31-20/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSMWVZHVSKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)

![3-(3-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2693417.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)
![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)
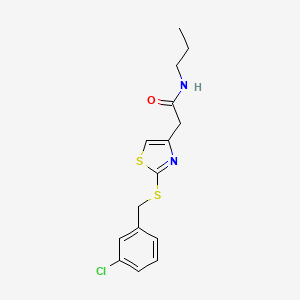
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)
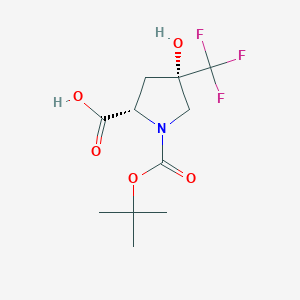
![4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2693427.png)
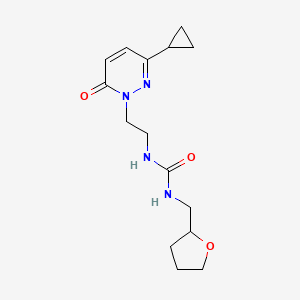
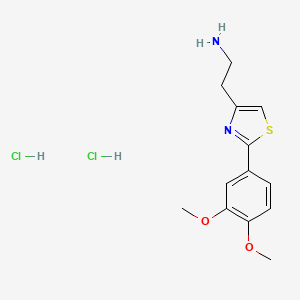
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)
